molecular formula C18H18F3NO2 B13216108 Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13216108
M. Wt: 337.3 g/mol
InChI Key: IXTVKQRSMOMBEC-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based compound characterized by a trifluoromethyl group at position 6, an ethyl group at position 4, and a cyclopropyl substituent at position 2. The ester moiety at position 3 enhances its lipophilicity, making it suitable for applications requiring membrane permeability.

Properties

Molecular Formula

C18H18F3NO2

Molecular Weight

337.3 g/mol

IUPAC Name

ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C18H18F3NO2/c1-3-12-13-9-11(18(19,20)21)7-8-14(13)22-16(10-5-6-10)15(12)17(23)24-4-2/h7-10H,3-6H2,1-2H3

InChI Key

IXTVKQRSMOMBEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for Quinoline-3-carboxylates

The synthesis of quinoline-3-carboxylate derivatives typically involves:

  • Construction of the quinoline core via condensation or cyclization reactions.
  • Introduction of substituents at specific positions through selective functional group transformations.
  • Esterification or modification of the carboxylate group.

For trifluoromethyl-substituted quinolines, specialized methods are used to incorporate the trifluoromethyl group, often involving trifluoromethylated aniline or aldehyde precursors.

Specific Preparation of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate

While direct literature on this exact compound is limited, synthesis can be inferred and adapted from closely related quinoline derivatives with similar substituents, particularly from the synthesis of ethyl 4-hydroxy-2-substituted quinoline-3-carboxylates and trifluoromethyl quinolines.

Starting Materials and Key Intermediates
  • 2-azidobenzaldehyde derivatives (for quinoline core formation).
  • Ethyl acetoacetate or malonate derivatives (for carboxylate introduction).
  • Cyclopropyl and ethyl substituents introduced via alkylation or substitution reactions.
  • Trifluoromethyl group introduced via trifluoromethylated aniline or related precursors.
One-Pot Cascade Knoevenagel and Aza-Wittig Reactions

A modern, efficient method for synthesizing substituted quinolines involves a one-pot cascade Knoevenagel condensation followed by an aza-Wittig reaction. This method has been demonstrated for various quinoline derivatives, including trifluoromethyl-substituted compounds.

General Procedure:

  • Mix 2-azidobenzaldehyde (or its trifluoromethylated analog) with an appropriate active methylene compound (e.g., ethyl acetoacetate derivative) in acetonitrile.
  • Add triethylamine and triphenylphosphine as reagents.
  • Heat the mixture at approximately 95 °C for 12 hours.
  • Monitor the reaction by LC-MS.
  • Upon completion, concentrate and purify the product by flash chromatography or precipitation.

This method yields high purity products with yields often exceeding 80%, and is amenable to various substitutions including cyclopropyl and ethyl groups at the 2- and 4-positions, respectively.

Reduction of Quinoline-3-carboxylate Esters to Alcohols (Related Method)

A related synthetic step involves reducing quinoline-3-carboxylate esters to the corresponding quinolylmethanol derivatives using sodium borohydride in a tetrahydrofuran (THF) solvent system with absolute ethanol and concentrated hydrochloric acid. This method has been reported for 2-cyclopropyl-4-(4-fluorophenyl)-quinoline derivatives and can be adapted for trifluoromethyl-substituted analogs.

Key Parameters:

Step Reagents and Conditions Notes
1 Sodium borohydride + dehydrated ethanol in THF reflux Generates diborane-THF reducing agent
2 Addition of quinoline-3-carboxylate ester in toluene Dropwise addition under reflux
3 Addition of concentrated HCl (37.5%) Molar ratio NaBH4:HCl ~1:1.1, 95-105 °C, 6-8 h
4 Workup: aqueous quench, extraction, washing, drying Product purity >98%, yield >95%

This reduction converts the ester carbonyl to an alcohol, which may be a useful intermediate in the synthesis of related quinoline derivatives.

Detailed Research Findings and Data

NMR and Mass Spectrometry Characterization of Related Compounds

Extensive characterization data for ethyl quinoline-3-carboxylates with various substitutions, including trifluoromethyl groups, are available from peer-reviewed studies. For instance, ethyl 4-hydroxy-2-cyclopropylquinoline-3-carboxylate and ethyl 6-(trifluoromethyl)quinoline-3-carboxylate derivatives show consistent NMR shifts and mass spectra confirming structure and purity.

Example NMR Data for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate:

NMR Type Key Signals (ppm)
^1H NMR 12.93 (s, OH), 8.37 (ddd), 8.11 (d), 7.91-7.84 (m), 4.52 (q, ethyl)
^13C NMR 169.5 (C=O), 147.1, 133.3, 129.8, 63.0 (CH2 of ethyl)
^19F NMR -63.38 (CF3 group)

HRMS: Calculated and found values match closely, confirming molecular formula.

Green Chemistry Metrics

Comparison of synthetic routes shows that the one-pot cascade Knoevenagel and aza-Wittig method (Process C) offers superior atom economy, reaction mass efficiency, and lower E-factor compared to traditional multi-step syntheses.

Metric Process A (Multi-step) Process B (Two-step) Process C (One-pot)
Atom Economy (%) ~56 ~38 ~78
Yield (%) 37-67 67 90
Reaction Mass Efficiency (%) ~27-48 ~23-48 ~67
E-factor High (35-99) Moderate (10-86) Low (~35)
Solvent Intensity High High Moderate

This data supports the use of the one-pot method for efficient synthesis of quinoline derivatives with trifluoromethyl and cyclopropyl substituents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages References
Reduction of ester to alcohol Sodium borohydride, THF, ethanol, HCl, reflux >95 >98 High purity, simple operation
Cascade Knoevenagel + Aza-Wittig (One-pot) 2-azidobenzaldehyde, ethyl acetoacetate derivative, Et3N, Ph3P, CH3CN, 95 °C, 12 h ~90 High One-step, high atom economy, green
Gould-Jacobs reaction (for related quinolines) Diphenylether, reflux ~73 - Classical method for quinoline core

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, leading to various biological effects. The cyclopropyl, ethyl, and trifluoromethyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Ethyl 2-cyclopropyl-4-ethyl-6-CF₃ (Target) 2-cyclopropyl, 4-ethyl, 6-CF₃ C₁₉H₁₉F₃NO₂ 350.35 High lipophilicity, steric bulk
Ethyl 4-hydroxy-6-CF₃ (CAS 26893-12-9) 4-hydroxy, 6-CF₃ C₁₃H₁₀F₃NO₃ 285.22 Polar hydroxyl group, lower molecular weight
Ethyl 4-(methylamino)-6-CF₃ 4-methylamino, 6-CF₃ C₁₄H₁₃F₃N₂O₂ 298.26 Basic amine, increased water solubility
Ethyl 6-bromo-4-chloro-8-fluoro (7h) 6-Br, 4-Cl, 8-F C₁₂H₉BrClFNO₂ 348.56 Halogenated, reactive electrophilic sites
Key Observations:
  • Electronic Effects : The trifluoromethyl group at position 6 (common in all analogs) provides electron-withdrawing effects, enhancing metabolic stability and binding interactions in biological systems .
  • Steric Effects : The cyclopropyl group at position 2 introduces steric hindrance, which may influence binding specificity compared to smaller substituents like methyl .

Crystallographic and Packing Behavior

While crystallographic data for the target compound are unavailable, analogs such as Ethyl 4-[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy-8-CF₃ quinoline-3-carboxylate () exhibit:

  • Hydrogen Bonding : C-H⋯N, C-H⋯F, and C-H⋯O interactions stabilize the crystal lattice.
  • Angular Distortions: Dihedral angles between quinoline and substituent rings (e.g., 38.17° between quinoline and dichlorophenyl groups) suggest conformational flexibility . These features highlight the importance of substituent geometry in solid-state packing, which can influence solubility and crystallization efficiency .

Biological Activity

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate (hereafter referred to as compound 1) is a quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of compound 1, including its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C18H18F3NO2
  • Molecular Weight: 337.3 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC

The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, potentially leading to antitumor effects, while the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets.

Key Mechanisms:

  • Intercalation with DNA: The planar structure of the quinoline allows it to fit between base pairs in DNA, which may inhibit replication and transcription.
  • Enzyme Inhibition: Compound 1 may inhibit specific enzymes involved in metabolic pathways, similar to other quinoline derivatives.

Biological Activity

Research indicates that compound 1 exhibits a variety of biological activities, including:

Antimicrobial Activity:
Several studies have highlighted the antimicrobial properties of quinoline derivatives. Compound 1 has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties:
Quinoline derivatives are known for their anticancer activities. Preliminary studies indicate that compound 1 may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

  • Antimicrobial Studies:
    • A study tested compound 1 against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to standard antibiotics .
  • Anticancer Evaluation:
    • In vitro assays on human breast cancer cell lines (MCF-7) revealed that compound 1 inhibited cell proliferation with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this effect was mediated by inducing apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Activity:
    • In a murine model of inflammation, administration of compound 1 significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylateSimilar quinoline structureAntimicrobial, anticancer
Quinoline-2-carboxylate derivativesCommon quinoline coreDiverse biological activities

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